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Compound of Interest

Compound Name: 2,6-Difluoromandelic acid

Cat. No.: B1297448

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known properties of 2,6-
Difluoromandelic acid and outlines a detailed framework for its theoretical investigation.
Given the limited specific theoretical studies on this compound, this document serves as a
foundational resource, proposing a robust computational methodology based on established
practices for similar molecules.

Physicochemical and Spectroscopic Data

Quantitative data for 2,6-Difluoromandelic acid is sparse in the literature. The following table
summarizes the available information, which can serve as a benchmark for theoretical

calculations.
Property Value Source
Molecular Formula CsHeF203 NIST[1]
Molecular Weight 188.1282 g/mol NIST[1]
CAS Registry Number 207981-50-8 NIST[1]

Spectroscopic Data:
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Spectrum Type Availability Source
Infrared (IR) Spectrum Available NIST[1]
Mass Spectrum (EI) Available NIST[1]

Proposed Theoretical Investigation Workflow

A thorough theoretical study of 2,6-Difluoromandelic acid would provide valuable insights into
its electronic structure, reactivity, and potential as a pharmacological agent. The following
workflow, based on methodologies applied to mandelic acid and its derivatives, is proposed.[2]

[3]
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Proposed Theoretical Study Workflow for 2,6-Difluoromandelic Acid

Geometry Optimization

Confirm minimum energy

Frequency Analysis

Vibrational modes

Electronic Properties Calculation

Electronic transitions Chemical potential, Hardness

Spectroscopic Properties Simulation Reactivity Descriptors Calculation

Compare with experimental data / Predict reactivity

Data Analysis and Interpretation
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Workflow for Spectroscopic Analysis

Theoretical Calculation
(DFT: B3LYP/6-311++G(d,p))

Experimental Data Simulated Spectra
(IR, Mass Spec) (IR, Raman, NMR)

Comparison and Assignment

Structural Validation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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